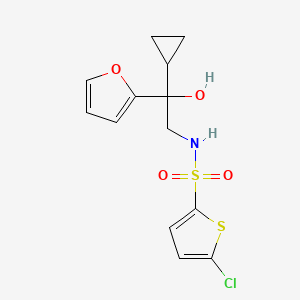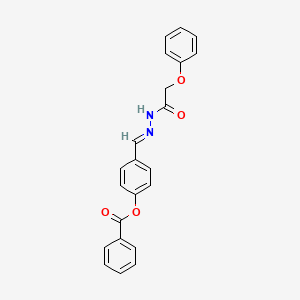
(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate, also known as PHMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a closely related chemical, has been synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine. This process has been thoroughly characterized using various spectroscopic techniques and single-crystal X-ray diffraction. The study extends to its optimized molecular structure, harmonic vibrational frequencies, NMR chemical shifts, and theoretical analysis of its global chemical reactivity descriptors, natural population analysis, thermodynamic, and non-linear optical properties. This foundational work paves the way for further exploration into related compounds such as (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate for their potential applications in scientific research (Şahin et al., 2015).
Mesomorphic Behavior
Studies on the mesophase behavior of related compounds have revealed significant insights into their potential applications in material science. For example, laterally methyl substituted phenyl azo benzoates have been investigated for their mesophase behavior in pure and mixed systems, exploring how terminal substituent exchanges impact their mesomorphic properties. This research provides a fundamental understanding that could be applied to the development of new materials with tailored mesophase properties, offering insights into the broader applications of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate in liquid crystal technology and materials science (Naoum et al., 2011).
Novel Mesomorphic Properties and Material Applications
The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens has demonstrated the ability to tune molecular alignments through simple mechanical perturbations. This research signifies the compound's potential in creating advanced materials with customizable properties for use in displays, sensors, and other technologies that require precise control over molecular orientation (Kong & Tang, 1998).
Antibacterial Properties
Investigations into the antibacterial properties of structurally related Schiff base compounds have shown activity against both gram-positive and gram-negative bacteria. This suggests that derivatives of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate might possess useful antibacterial properties, highlighting its potential in pharmaceutical research and development as a basis for designing new antibacterial agents (Kakanejadifard et al., 2013).
Liquid Crystal Research
The compound's structural analogs have been synthesized and analyzed for their mesomorphic stability, optical activity, and wide-temperature mesomorphic range. Such studies underscore the significance of structural modifications in tailoring the thermal and optical properties of liquid crystalline materials. This research could inform the development of novel liquid crystal displays (LCDs), optical storage devices, and sensors based on or inspired by the structure of (E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate (Ahmed et al., 2020).
Propriétés
IUPAC Name |
[4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(16-27-19-9-5-2-6-10-19)24-23-15-17-11-13-20(14-12-17)28-22(26)18-7-3-1-4-8-18/h1-15H,16H2,(H,24,25)/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXOLSOXJKNGL-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-(2-phenoxyacetyl)hydrazono)methyl)phenyl benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)
![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)
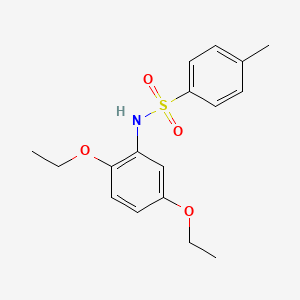


![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)
![benzo[d]thiazol-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2386902.png)
![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2386904.png)
![(E)-1-allyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2386908.png)

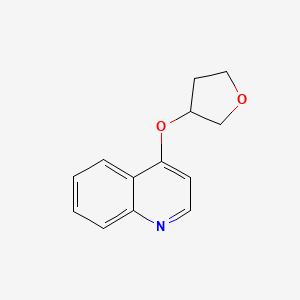
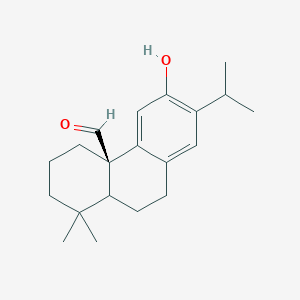
![N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide](/img/structure/B2386914.png)
